Tert-butyl (R)-2-hydroxyoctanoate
Description
Tert-butyl (R)-2-hydroxyoctanoate is a chiral ester derivative of octanoic acid, featuring a hydroxyl group at the second carbon of an eight-carbon chain and a tert-butyl ester protecting group. This compound is structurally significant in organic synthesis and biocatalysis, particularly in enantioselective reactions where the (R)-configuration influences substrate specificity in enzymatic processes .
Properties
Molecular Formula |
C12H24O3 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
tert-butyl (2R)-2-hydroxyoctanoate |
InChI |
InChI=1S/C12H24O3/c1-5-6-7-8-9-10(13)11(14)15-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 |
InChI Key |
CQNLDKZFRJWVKM-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCCC[C@H](C(=O)OC(C)(C)C)O |
Canonical SMILES |
CCCCCCC(C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl (R)-2-hydroxyoctanoate with its analogs based on molecular properties, functional groups, and applications:
Key Structural and Functional Differences:
- Chain Length: this compound’s eight-carbon backbone may enhance lipophilicity and enzyme-binding affinity compared to shorter analogs like tert-butyl (R)-2-hydroxybutyrate (four carbons). Engineered enzymes show 40× higher efficiency for long-chain 2-hydroxyacids (e.g., (S)-2-hydroxyoctanoate) over shorter substrates .
- Stereochemistry : The (R)-configuration at the hydroxyl-bearing carbon ensures enantioselectivity in catalytic reactions, distinguishing it from (S)-enantiomers used in enzyme engineering studies .
- Additional Functional Groups: The presence of amino groups (e.g., in tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate) expands utility in synthesizing nitrogen-containing bioactive molecules, unlike simpler hydroxyl esters .
Research Findings and Industrial Relevance
Enzyme Engineering and Substrate Specificity
highlights that mutant enzymes can be redesigned to prefer long-chain 2-hydroxyacids like (S)-2-hydroxyoctanoate over natural substrates. While the study focuses on the (S)-enantiomer, it implies that this compound could serve as a substrate for similar engineered systems, enabling tailored biocatalytic processes for chiral compound production .
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